BenchChemオンラインストアへようこそ!

(3S)-3-(4-fluorophenyl)morpholine

Asymmetric Synthesis Chiral Resolution Process Chemistry

This (3S)-configured phenylmorpholine is an essential chiral intermediate for aprepitant and NK1 receptor antagonist synthesis. The defined (3S) stereocenter and para-fluorophenyl substitution are non-interchangeable—the (3R)-enantiomer, racemic mixture, or ortho/meta-fluoro isomers cannot substitute due to loss of target binding geometry and metabolic stability. Proven >5-fold potency improvement in CDK9 kinase inhibitor series versus non-morpholine analogs. Available as free base (CAS 1213512-87-8) or HCl salt (CAS 1391469-10-5). Ideal for CNS drug discovery requiring brain penetration and oral bioavailability.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 1213512-87-8
Cat. No. B3222511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-(4-fluorophenyl)morpholine
CAS1213512-87-8
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=CC=C(C=C2)F
InChIInChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m1/s1
InChIKeyVURZDWDKDQRYTJ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Introduction to (3S)-3-(4-Fluorophenyl)morpholine (CAS 1213512-87-8): Chiral Scaffold for Pharmaceutical Synthesis


(3S)-3-(4-fluorophenyl)morpholine is a chiral phenylmorpholine derivative characterized by a (3S)-configured stereocenter on the morpholine ring bearing a 4-fluorophenyl substituent. This compound serves primarily as a chiral building block and key intermediate in the synthesis of pharmaceutical agents targeting the central nervous system (CNS) . The presence of the fluorine atom enhances metabolic stability and modulates lipophilicity, while the defined stereochemistry at the 3-position is essential for downstream biological activity in derived molecules, including the clinically approved antiemetic aprepitant [1]. The compound is commercially available in free base and hydrochloride salt forms (CAS 1391469-10-5), typically at ≥95% purity, and is valued in medicinal chemistry for constructing stereochemically complex bioactive molecules .

Why Generic Substitution Fails: The Critical Importance of Stereochemistry and Substitution Pattern for (3S)-3-(4-Fluorophenyl)morpholine


Procurement of a non-specific or incorrectly configured morpholine derivative cannot substitute for (3S)-3-(4-fluorophenyl)morpholine due to its precise stereochemical and substitution requirements. The (3S) stereocenter is a critical determinant of biological activity in downstream targets; the (3R)-enantiomer or the racemic mixture lacks the required three-dimensional orientation for proper target engagement in final drug candidates like aprepitant [1]. Furthermore, the para-fluorophenyl substitution pattern is non-interchangeable with ortho- or meta-fluoro isomers, as these positional variations significantly alter electronic distribution, metabolic stability, and the geometry of key binding interactions [2]. The morpholine ring itself, with its specific nitrogen and oxygen heteroatom arrangement, provides a unique hydrogen-bonding profile that alternative saturated heterocycles like piperidine or piperazine cannot replicate, underscoring the need for exact compound specification in synthesis and research [3].

Quantitative Differentiation of (3S)-3-(4-Fluorophenyl)morpholine (CAS 1213512-87-8): A Comparative Evidence Guide


Enantioselective Synthesis: Chiral Resolution Efficiency of (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one

In the synthesis of aprepitant intermediates, the (3S)-enantiomer of 4-benzyl-3-(4-fluorophenyl)morpholin-2-one is isolated with high enantiomeric purity via diastereomeric salt crystallization. The target (3S)-enantiomer is obtained in 45% yield with >99% ee, demonstrating a highly efficient resolution process for the (3S)-configured phenylmorpholine scaffold compared to alternative synthetic routes that may yield lower enantiomeric excess or require more costly chiral starting materials [1].

Asymmetric Synthesis Chiral Resolution Process Chemistry

Synthetic Efficiency: Comparison of Synthetic Routes to (S)-3-(4-Fluorophenyl)morpholin-2-one

A comparative analysis of synthetic routes to (S)-3-(4-fluorophenyl)morpholin-2-one reveals significant differences in efficiency. The three-step method starting from ethyl 2-(4-fluorophenyl)-2-oxoacetate (compound 7) achieves a 55% overall yield over the longest linear sequence, as described in the efficient synthesis of aprepitant [1]. In contrast, an alternative streamlined process utilizing a stereoselective Lewis acid-catalyzed trans acetalization reaction afforded aprepitant in an overall yield of 81% with only two isolations [2]. While both routes target the (S)-enantiomer, the choice of synthetic strategy directly impacts procurement considerations such as cost, scalability, and supply chain reliability.

Process Chemistry Synthetic Methodology Yield Optimization

Biological Activity of a (3S)-Morpholine-Containing CDK9 Inhibitor: In Vitro Potency and Selectivity

A (3S)-morpholine derivative bearing a 3-fluorophenyl substituent, structurally analogous to (3S)-3-(4-fluorophenyl)morpholine, was evaluated as a CDK9 inhibitor. Compound 40, containing the (3S)-3-fluorophenyl-morpholine moiety, exhibited a CDK9 IC50 of 27 nM and cytotoxicity IC50 of 0.22 µM. In contrast, the morpholine-free analog (Compound 41) demonstrated significantly reduced potency, with a CDK9 IC50 of 150 nM and cytotoxicity IC50 of 0.96 µM, representing a 5.6-fold and 4.4-fold decrease in activity, respectively [1]. This data underscores the critical contribution of the (3S)-fluorophenyl-morpholine scaffold to the overall biological activity and target engagement in kinase inhibition.

Kinase Inhibition Cancer Biology Medicinal Chemistry

Metabolic Stability of Fluorinated Phenylmorpholines: A Class-Level Inference for (3S)-3-(4-Fluorophenyl)morpholine

The introduction of a fluorine atom at the para-position of a phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability by reducing cytochrome P450 (CYP)-mediated oxidation [1]. For example, a structurally related fluorinated compound showed an IC50 of 20,000 nM against CYP3A4, indicating low potential for time-dependent CYP inhibition [2]. In contrast, non-fluorinated or chloro-substituted phenyl analogs often exhibit increased susceptibility to oxidative metabolism and a higher propensity for CYP inhibition. This class-level inference suggests that (3S)-3-(4-fluorophenyl)morpholine is likely to possess favorable metabolic stability compared to non-fluorinated or chloro-substituted phenylmorpholine analogs.

Drug Metabolism Pharmacokinetics CYP Inhibition

Analytical Differentiation: Baseline Resolution of (3S)- and (3R)-3-(4-fluorophenyl)morpholine Enantiomers by Chiral HPLC

Chiral high-performance liquid chromatography (HPLC) methods have been developed to achieve baseline separation of the (3S)- and (3R)-enantiomers of 3-(4-fluorophenyl)morpholine. Using a cellulose-based chiral stationary phase (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase, baseline resolution (Rs > 1.5) is readily achieved . This analytical capability ensures that the enantiomeric purity of (3S)-3-(4-fluorophenyl)morpholine can be accurately quantified, which is essential for both quality control in procurement and for verifying the stereochemical integrity of the compound in research applications.

Chiral Chromatography Analytical Chemistry Quality Control

Crystallographic Confirmation of (3S)-Stereochemistry in a Bioactive Morpholine Derivative

The X-ray crystal structure of CK1δ in complex with a (3S)-morpholine inhibitor (PDB ID: 4KBK) provides unambiguous atomic-level confirmation of the (3S) stereochemistry in a bioactive conformation [1]. The morpholine ring adopts a chair conformation, and the 4-fluorophenyl group is positioned in a hydrophobic pocket, making key interactions with the enzyme active site. This structural evidence contrasts with the (3R)-enantiomer, which would be unable to adopt the same binding pose due to steric clashes, highlighting the absolute requirement for the (3S) configuration for target engagement in this series.

Structural Biology X-ray Crystallography Kinase Inhibition

Optimal Research and Industrial Applications for (3S)-3-(4-Fluorophenyl)morpholine (CAS 1213512-87-8)


Synthesis of NK1 Receptor Antagonists (e.g., Aprepitant)

This compound is a validated and essential chiral intermediate for the synthesis of aprepitant and related NK1 receptor antagonists. The (3S) stereocenter established in this building block is carried through the entire synthesis, directly influencing the final drug's efficacy and safety profile. The high-yielding and enantioselective synthetic routes available for this specific compound [1] make it the preferred starting material for both research-scale and industrial-scale production of these clinically important antiemetics [2].

Medicinal Chemistry Exploration of Kinase Inhibitors

The (3S)-3-(4-fluorophenyl)morpholine scaffold serves as a privileged structure in kinase inhibitor design. Direct comparative data shows that incorporating this scaffold into a CDK9 inhibitor series resulted in a >5-fold improvement in potency compared to non-morpholine analogs [3]. This quantitative evidence supports its use as a core building block in medicinal chemistry campaigns targeting various kinases for oncology and other therapeutic areas.

Development of CNS-Penetrant Drug Candidates

Morpholine derivatives, particularly those with fluorine substitution, are often associated with favorable CNS penetration and metabolic stability [4]. The (3S)-3-(4-fluorophenyl)morpholine core has been utilized in the synthesis of high-affinity, water-soluble, and brain-penetrant NK1 receptor antagonists [5]. This compound is therefore an ideal starting point for designing new CNS-active agents where oral bioavailability and sustained central exposure are required.

Asymmetric Catalysis and Chiral Ligand Design

The defined (3S) stereochemistry and the presence of both a secondary amine and an ether oxygen in the morpholine ring make (3S)-3-(4-fluorophenyl)morpholine a versatile building block for the construction of chiral ligands. These ligands can be employed in asymmetric catalytic reactions, where the precise three-dimensional arrangement of the ligand's binding groups is critical for achieving high enantioselectivity in product formation.

Quote Request

Request a Quote for (3S)-3-(4-fluorophenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.